molecular formula C29H55NO6 B13719756 [2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester

[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester

Cat. No.: B13719756
M. Wt: 513.7 g/mol
InChI Key: FKUNIADJSAJLGB-GEJAZINTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester involves multiple steps. The key steps include:

Industrial Production Methods

The reaction conditions would be optimized for yield and purity, and the process would include purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit pancreatic lipase, which reduces the absorption of dietary fats in the intestines . This inhibition leads to decreased lipid absorption and promotes weight loss .

Properties

Molecular Formula

C29H55NO6

Molecular Weight

513.7 g/mol

IUPAC Name

(2S,3R,5S)-5-(2-formamido-4-methylpentanoyl)oxy-2-hexyl-3-hydroxyhexadecanoic acid

InChI

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26?,27+/m0/s1

InChI Key

FKUNIADJSAJLGB-GEJAZINTSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O

Origin of Product

United States

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